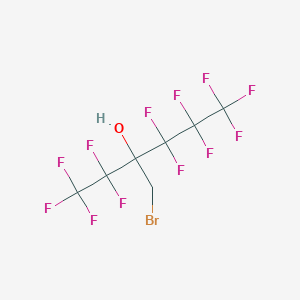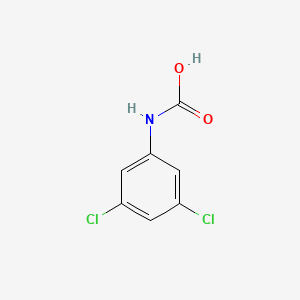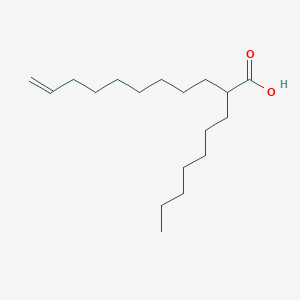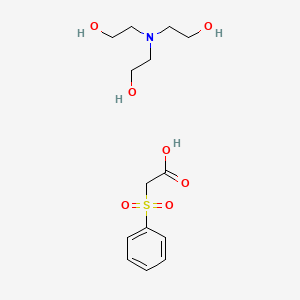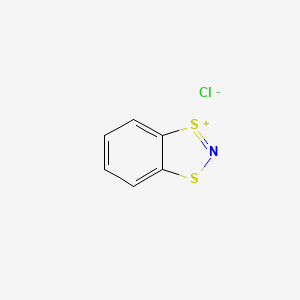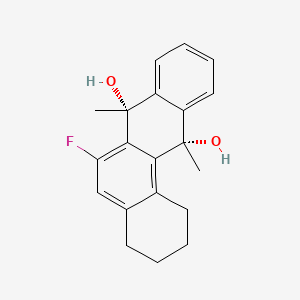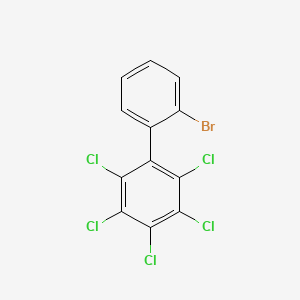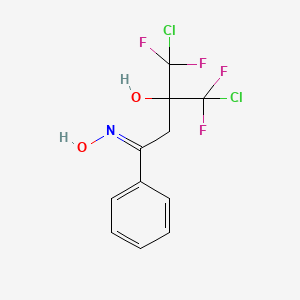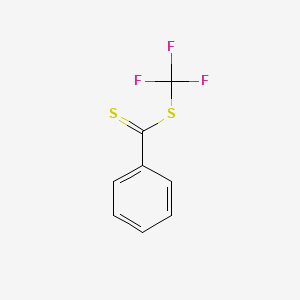
Trifluoromethyl benzenecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyl benzenecarbodithioate is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a benzenecarbodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethyl benzenecarbodithioate typically involves the reaction of benzenecarbodithioic acid with trifluoromethylating agents. One common method is the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoromethyl benzenecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or disulfides.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include trifluoromethylated sulfoxides, sulfones, thiols, and substituted benzenecarbodithioates .
Applications De Recherche Scientifique
Trifluoromethyl benzenecarbodithioate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoromethyl benzenecarbodithioate involves its interaction with molecular targets through its trifluoromethyl and carbodithioate groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
- Trifluoromethyl benzoate
- Trifluoromethyl benzene
- Trifluoromethyl phenyl sulfide
Comparison: Trifluoromethyl benzenecarbodithioate is unique due to the presence of both trifluoromethyl and carbodithioate groups, which impart distinct chemical and biological properties. Compared to trifluoromethyl benzoate and trifluoromethyl benzene, it exhibits higher reactivity and stability. The carbodithioate group also enhances its ability to form complexes with metal ions, making it more versatile in various applications .
Propriétés
Numéro CAS |
105501-63-1 |
|---|---|
Formule moléculaire |
C8H5F3S2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
trifluoromethyl benzenecarbodithioate |
InChI |
InChI=1S/C8H5F3S2/c9-8(10,11)13-7(12)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
AMFYKYVWCSQMJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=S)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


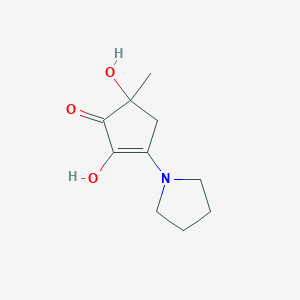
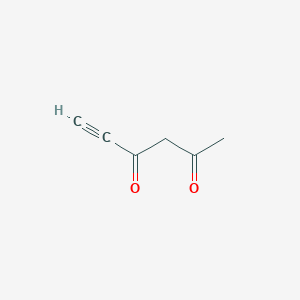
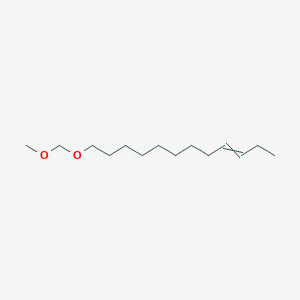
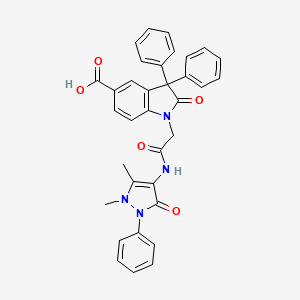
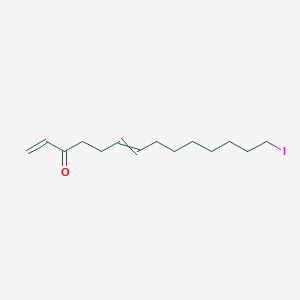
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
